molecular formula C7H8O B1606349 Tricyclo[2.2.1.02,6]heptan-3-one CAS No. 695-05-6

Tricyclo[2.2.1.02,6]heptan-3-one

Cat. No.: B1606349
CAS No.: 695-05-6
M. Wt: 108.14 g/mol
InChI Key: ITDQUAQMICQLER-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptan-3-one, also known as norbornanone, is a tricyclic ketone with the molecular formula C7H8O and a molecular weight of 108.14 g/mol . This compound is characterized by its rigid, cage-like structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[2.2.1.02,6]heptan-3-one can be synthesized through a variety of methods. One common approach involves the nitro-olefin bicycloannulation of cyclopentenones. This reaction proceeds via the initial addition of nitro-olefins to the enolates of cyclopentenones at low temperatures, followed by further reaction in situ in the presence of hexamethylphosphoramide in refluxing tetrahydrofuran . The reaction is stereoselective, forming predominantly the tricyclic diastereomer.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptan-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which tricyclo[2.2.1.02,6]heptan-3-one exerts its effects involves its rigid, cage-like structure, which influences its reactivity and interactions with other molecules. The compound’s molecular targets and pathways are primarily studied in the context of its chemical reactivity and potential biological interactions. For example, its ability to undergo stereoselective reactions makes it valuable in the synthesis of chiral compounds .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A related compound with a similar cage-like structure but lacking the ketone functional group.

    Tricyclo[3.2.1.02,6]octan-3-one: Another tricyclic ketone with a larger ring system and different reactivity.

Uniqueness

Tricyclo[2.2.1.02,6]heptan-3-one is unique due to its specific tricyclic structure and the presence of a ketone functional group, which imparts distinct chemical properties and reactivity. Its rigid framework and stereoselective reaction pathways make it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQUAQMICQLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875717
Record name Nortricyclenone-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-05-6
Record name Nortricyclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortricyclanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nortricyclenone-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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